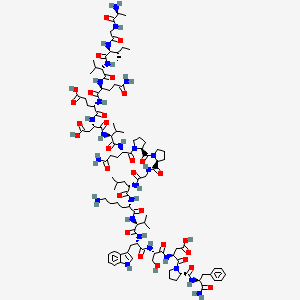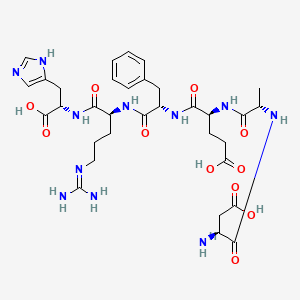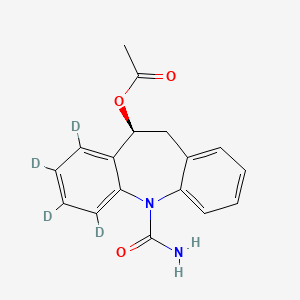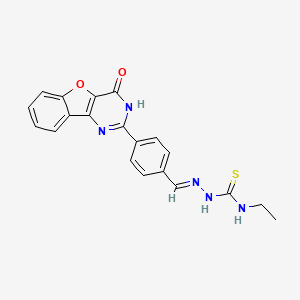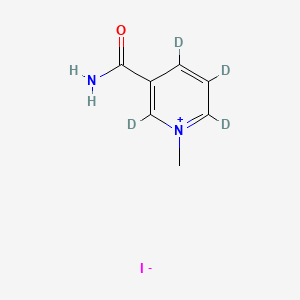
1-Methylnicotinamide-d4 (iodide)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Methylnicotinamide-d4 (iodide) is a deuterated labeled compound of 1-Methylnicotinamide. It is a stable isotope-labeled compound where hydrogen atoms are replaced with deuterium. This compound is primarily used in scientific research as a tracer for quantitation during the drug development process due to its stable heavy isotopes of hydrogen, carbon, and other elements .
Vorbereitungsmethoden
The synthesis of 1-Methylnicotinamide-d4 (iodide) involves the incorporation of deuterium into the 1-Methylnicotinamide molecule. The synthetic route typically includes the methylation of nicotinamide using deuterated methyl iodide. The reaction conditions involve the use of a suitable solvent and a base to facilitate the methylation process. Industrial production methods may involve large-scale synthesis using automated systems to ensure the consistent incorporation of deuterium .
Analyse Chemischer Reaktionen
1-Methylnicotinamide-d4 (iodide) undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Wissenschaftliche Forschungsanwendungen
1-Methylnicotinamide-d4 (iodide) has a wide range of scientific research applications, including:
Chemistry: Used as a tracer in the study of reaction mechanisms and kinetics.
Biology: Employed in metabolic studies to trace the pathways of nicotinamide metabolism.
Medicine: Utilized in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of drugs.
Industry: Applied in the development of new drugs and therapeutic agents
Wirkmechanismus
The mechanism of action of 1-Methylnicotinamide-d4 (iodide) involves its role as a tracer in various biochemical pathways. It is metabolized in the liver by the enzyme nicotinamide N-methyltransferase, which catalyzes the methylation of nicotinamide. This process involves the transfer of a methyl group from S-adenosyl methionine to nicotinamide, resulting in the formation of 1-Methylnicotinamide. The deuterium labeling allows for the precise tracking of this compound in metabolic studies .
Vergleich Mit ähnlichen Verbindungen
1-Methylnicotinamide-d4 (iodide) is unique due to its deuterium labeling, which provides enhanced stability and allows for precise quantitation in research studies. Similar compounds include:
1-Methylnicotinamide: The non-deuterated form, which is also used in metabolic studies but lacks the enhanced stability provided by deuterium.
1,4-Dimethylpyridine: A structural analog used in the prevention of cancer metastasis.
Nicotinamide: The parent compound, which is a form of vitamin B3 and is involved in various metabolic processes.
Eigenschaften
Molekularformel |
C7H9IN2O |
|---|---|
Molekulargewicht |
268.09 g/mol |
IUPAC-Name |
2,4,5,6-tetradeuterio-1-methylpyridin-1-ium-3-carboxamide;iodide |
InChI |
InChI=1S/C7H8N2O.HI/c1-9-4-2-3-6(5-9)7(8)10;/h2-5H,1H3,(H-,8,10);1H/i2D,3D,4D,5D; |
InChI-Schlüssel |
IWEIZMCTGMHCRE-QZFMBAIXSA-N |
Isomerische SMILES |
[2H]C1=C(C(=C([N+](=C1[2H])C)[2H])C(=O)N)[2H].[I-] |
Kanonische SMILES |
C[N+]1=CC=CC(=C1)C(=O)N.[I-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


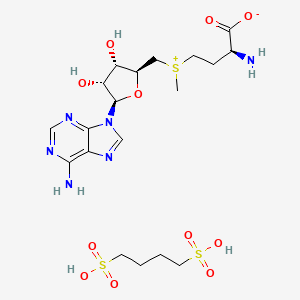


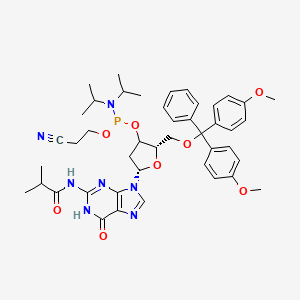
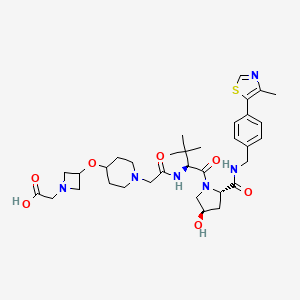
![N-cyclohexylcyclohexanamine;(2R,3R)-3-hydroxy-2-methyl-3-[(2S)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-2-yl]propanoic acid](/img/structure/B12373068.png)
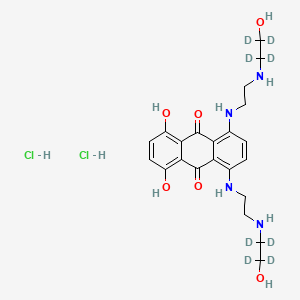

![2-[4-[6-[[5-[(2-chloro-6-methylphenyl)carbamoyl]-1,3-thiazol-2-yl]amino]-2-methylpyrimidin-4-yl]piperazin-1-yl]ethyl (2S)-2-[[2-[(9S)-7-(4-chlorophenyl)-4,5,13-trimethyl-3-thia-1,8,11,12-tetrazatricyclo[8.3.0.02,6]trideca-2(6),4,7,10,12-pentaen-9-yl]acetyl]amino]propanoate](/img/structure/B12373096.png)
